2-Amino-3-ethyl-2-methylpentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-ethyl-2-methylpentan-3-ol is an organic compound with the molecular formula C8H19NO. It is a colorless or pale yellow liquid that is used primarily in research and industrial applications. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a branched carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethyl-2-methylpentan-3-ol can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-pentanone with ammonia in the presence of a reducing agent. This reaction typically requires controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. These methods allow for the efficient production of the compound while maintaining high purity and yield. The reaction conditions are carefully monitored to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-ethyl-2-methylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Amino-3-ethyl-2-methylpentan-3-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-3-ethyl-2-methylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with various enzymes and proteins. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpentan-1-ol: This compound has a similar structure but differs in the position of the amino and hydroxyl groups.
3-Methyl-2-pentanone: An isomer of 2-Amino-3-ethyl-2-methylpentan-3-ol, used as a solvent and intermediate in chemical synthesis.
2-Amino-3-methylbutanol: Another similar compound with different branching in the carbon chain.
Uniqueness
This compound is unique due to its specific branching and the presence of both amino and hydroxyl groups. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H19NO |
---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
2-amino-3-ethyl-2-methylpentan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-5-8(10,6-2)7(3,4)9/h10H,5-6,9H2,1-4H3 |
InChI Key |
BCJXVWIKSFCJSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(C)(C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.